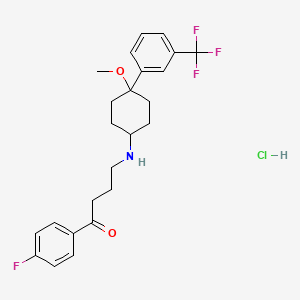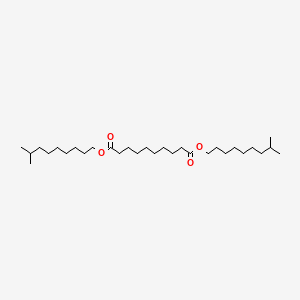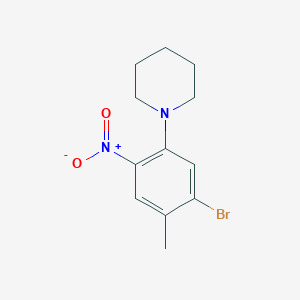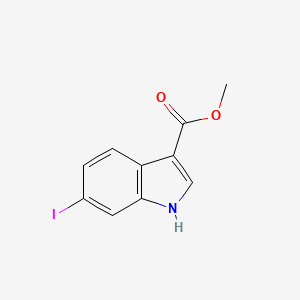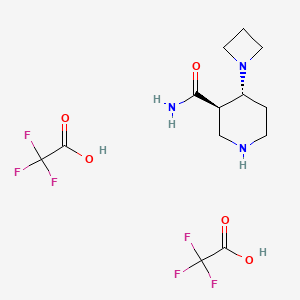
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves several steps. One common method includes the reaction of 3,5-dimethoxy-4’-chloro-4-hydroxybenzophenone with sodium methoxide in dimethylformamide. This mixture is then treated with β-morpholinoethyl chloride and heated to form the desired product. The final step involves reacting the product with gaseous hydrogen chloride in ether to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholinoethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone: This compound shares a similar structure but with a chloro group instead of the additional ethoxy group.
3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone: Lacks the second ethoxy group, making it less complex.
Uniqueness
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is unique due to its additional ethoxy group, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
31848-03-0 |
|---|---|
Formule moléculaire |
C23H30ClNO6 |
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
[3,5-dimethoxy-4-[2-(2-morpholin-4-ium-4-ylethoxy)ethoxy]phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C23H29NO6.ClH/c1-26-20-16-19(22(25)18-6-4-3-5-7-18)17-21(27-2)23(20)30-15-14-29-13-10-24-8-11-28-12-9-24;/h3-7,16-17H,8-15H2,1-2H3;1H |
Clé InChI |
ZSFFFIJTPNUTMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCCOCC[NH+]2CCOCC2)OC)C(=O)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


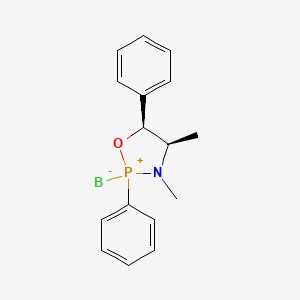
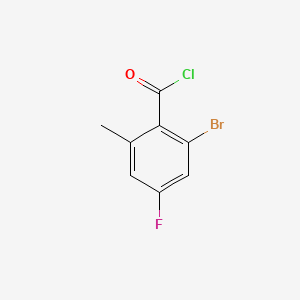
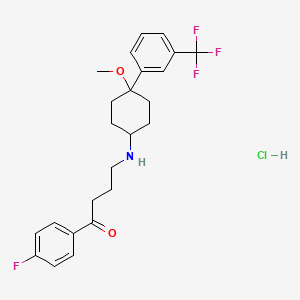


![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)
